1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Overview
Description
“1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a yellowish solid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
This compound is a yellowish solid . Its melting point is between 47-51°C . The NMR data provides further insight into its structure .Scientific Research Applications
Synthesis and Analytical Techniques
- Analytical Toxicology : Research on NBOMe derivatives, substances with a similar complex chemical structure, involved toxicokinetic studies including phase I and II metabolism, plasma protein binding, and detectability in standard urine screening approaches using mass spectrometry. Such studies are crucial for understanding the pharmacokinetics and toxicological profile of novel compounds (Richter et al., 2019).
- Chemical Synthesis : Research into the synthesis of fluorinated heterocycles via mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, using Selectfluor, suggests a methodology that could be adapted for synthesizing derivatives of your compound, highlighting the utility of fluorinated compounds in medicinal chemistry and material science (Parmar & Rueping, 2014).
Medicinal Chemistry Applications
- Antimicrobial and Antifungal Activity : Studies on substituted benzothiazole amides, bearing structural similarities to benzofurans, have shown significant antimicrobial and antifungal activities. This suggests potential bioactivity exploration for benzofuran derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Material Science Applications
- Polymer Chemistry : Research on soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including fluorine-containing aromatic diamines, indicates the importance of fluorinated compounds in synthesizing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This underscores the potential utility of fluorinated benzofuran derivatives in developing new polymeric materials (Xie et al., 2001).
Future Directions
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is potential for future research in this area.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anticancer activities .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Some benzofuran derivatives have been shown to exhibit cytotoxic properties, suggesting they may interact with cellular components in a way that inhibits cell growth .
Result of Action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Properties
IUPAC Name |
1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13;/h3-5,7H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBNVKWTRJSQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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